![molecular formula C20H23NO2 B2745090 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine CAS No. 2418714-14-2](/img/structure/B2745090.png)
1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine, also known as CPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMA is a member of the aziridine family of compounds, which are characterized by a three-membered nitrogen-containing ring.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine is not fully understood, but it is thought to involve the activation of the mitochondrial pathway of apoptosis. 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has been shown to have anti-inflammatory effects. 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has also been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine is its relatively simple synthesis method, which makes it a readily available compound for laboratory experiments. However, 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine is a relatively new compound, and further research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine. One area of research could focus on the development of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine derivatives with improved pharmacological properties. Another area of research could focus on the use of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine and its potential applications in the treatment of other diseases.
Synthesemethoden
1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine can be synthesized using a variety of methods, including the reaction of 2-(2-phenylmethoxyphenoxy)acetaldehyde with cyclopropylmethylamine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine. Other methods of synthesis include the reaction of 2-(2-phenylmethoxyphenoxy)acetonitrile with cyclopropylmethylamine in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has been the subject of numerous studies due to its potential therapeutic applications. One area of research has focused on the use of 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine as an anticancer agent. Studies have shown that 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine can induce apoptosis in cancer cells by activating the mitochondrial pathway. 1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-6-17(7-3-1)14-22-19-8-4-5-9-20(19)23-15-18-13-21(18)12-16-10-11-16/h1-9,16,18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASXTQIIABQQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

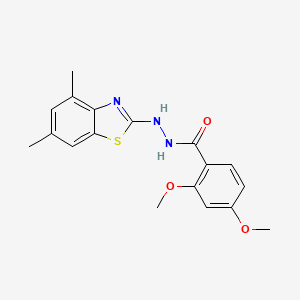
![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)

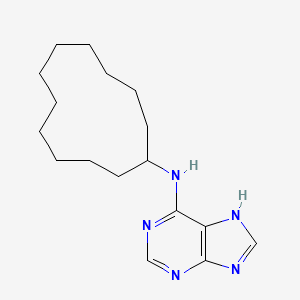
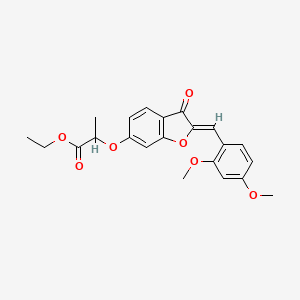

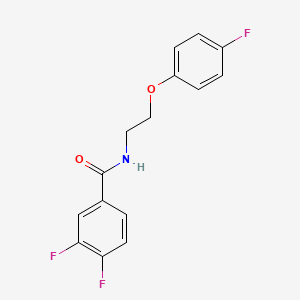
![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)
![Tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2745027.png)
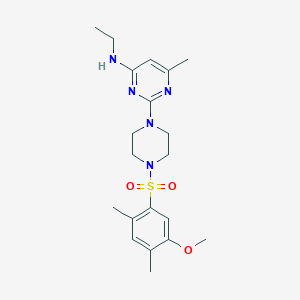
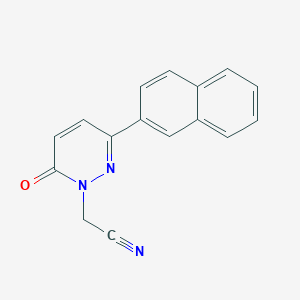
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)